molecular formula C17H15N3O4S2 B11563848 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B11563848
M. Wt: 389.5 g/mol
InChI Key: INRURVPZNVCQTQ-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with N-(3-nitrophenyl)acetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as iron powder in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated benzothiazole derivatives.

Scientific Research Applications

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-phenacylacetamide

Uniqueness

Compared to similar compounds, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound a potential candidate for prodrug development. Additionally, the specific substitution pattern on the benzothiazole ring can influence its binding affinity to molecular targets, enhancing its pharmacological profile.

Properties

Molecular Formula

C17H15N3O4S2

Molecular Weight

389.5 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C17H15N3O4S2/c1-2-24-13-6-7-14-15(9-13)26-17(19-14)25-10-16(21)18-11-4-3-5-12(8-11)20(22)23/h3-9H,2,10H2,1H3,(H,18,21)

InChI Key

INRURVPZNVCQTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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